4,4'-Bis(N-ethyl-N-methylamino)benzophenone

Photoinitiator UV Curing Photopolymerization

4,4'-Bis(N-ethyl-N-methylamino)benzophenone (MEAB) is a benzophenone derivative featuring dual N-ethyl-N-methylamino groups. It is a Type II photoinitiator, generating radicals via hydrogen abstraction from co-initiators (e.g., tertiary amines) upon UV exposure.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 194655-98-6
Cat. No. B070939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(N-ethyl-N-methylamino)benzophenone
CAS194655-98-6
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)CC
InChIInChI=1S/C19H24N2O/c1-5-20(3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4)6-2/h7-14H,5-6H2,1-4H3
InChIKeyWJLVDUQVYDVHDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Bis(N-ethyl-N-methylamino)benzophenone (CAS 194655-98-6) | Photoinitiator for UV Curing & Polymerization


4,4'-Bis(N-ethyl-N-methylamino)benzophenone (MEAB) is a benzophenone derivative featuring dual N-ethyl-N-methylamino groups [1]. It is a Type II photoinitiator, generating radicals via hydrogen abstraction from co-initiators (e.g., tertiary amines) upon UV exposure . The compound exhibits a melting point of 92–94 °C, a calculated logP of 3.83, and UV absorption in the 250–350 nm range, making it suitable for photopolymerization applications [1].

Workflow Type II photoinitiator for UV photopolymerization; requires co-initiator (tertiary amine) for radical generation.
Absorption UV absorption in 250–350 nm range supports selection of mercury or LED sources.
Processability Melting point profile facilitates incorporation into liquid monomer formulations.

Why 4,4'-Bis(N-ethyl-N-methylamino)benzophenone Cannot Be Replaced by Generic Benzophenone Analogs


In photopolymerization, the nature of the amino substituents on the benzophenone core dictates both the absorption spectrum and the radical generation efficiency [1]. The N-ethyl-N-methyl substitution pattern on MEAB balances steric hindrance and electron-donating capability, resulting in a cure efficiency comparable to the highly reactive Michler's ketone while avoiding its carcinogenic liabilities [1]. In contrast, the fully ethyl-substituted analog (4,4'-bis(diethylamino)benzophenone) shows markedly lower photoinitiator activity, requiring significantly longer cure times under identical conditions [1]. Thus, simple replacement with other in-class compounds can lead to unacceptable trade-offs in performance, safety, or processability.

Amino substitution pattern determines radical efficiency

The N-ethyl-N-methyl substitution on MEAB balances steric and electronic factors; generic benzophenone analogs may shift cure speed and absorption behavior, requiring full reformulation.

Michler's ketone carries genotoxic concern absent in MEAB

Michler's ketone (TMMK) is classified as a potential human carcinogen, whereas MEAB is reported Ames-negative, making direct substitution a safety-review trade-off.

Tetraethyl analog (TEMK) significantly reduces cure throughput

Under identical conditions, the fully ethyl-substituted analog requires substantially more UV passes to achieve cure, disrupting established process parameters.

Comparative Performance Data for 4,4'-Bis(N-ethyl-N-methylamino)benzophenone vs. Key Analogs


Cure Efficiency: MEAB Matches Michler's Ketone While Outperforming Tetraethyl Analog by 2.5×

In a direct head-to-head comparison using hexanediol diacrylate formulations, MEAB and Michler's ketone (TMMK) each required 10 passes under a UV lamp to achieve a well-cured hard polymer, whereas the tetraethyl analog (TEMK) required 25 passes [1]. This demonstrates that MEAB retains the high reactivity of the industry standard while being free of its associated toxicity.

Cure Pass Count
Head-to-head
MEAB: 10 passes
TMMK: 10 passes
TEMK: 25 passes
Supports comparable cure speed to TMMK; 2.5× faster than TEMK
Hexanediol diacrylate, 55 ft/min belt, UV lamp
Photoinitiator UV Curing Photopolymerization

Genotoxicity: MEAB Demonstrates Ames-Negative Profile vs Carcinogenic Michler's Ketone

Michler's ketone (TMMK) is classified by the National Toxicology Program as 'reasonably anticipated to be a human carcinogen' based on rodent studies [1]. In contrast, MEAB was evaluated in the Salmonella typhimurium reverse mutation assay (Ames test) and found to be Ames negative [1][2].

Ames Test
Head-to-head
MEAB: Ames negative
TMMK: NTP anticipated carcinogen
Reported non-mutagenic, unlike TMMK genotoxicity concern
S. typhimurium reverse mutation assay
Toxicity Ames Test Photoinitiator Safety

UV Absorption: MEAB Exhibits Blue-Shifted λmax (≈308 nm) for Enhanced Formulation Flexibility

The UV absorption spectrum of MEAB is characterized by significant absorption bands between 250 and 350 nm, with a preferred absorption maximum around 308 nm [1]. This contrasts with Michler's ketone, which exhibits high absorptivity at approximately 365 nm [2].

λmax
Reported
~308 nm (MEAB)
Blue-shifted absorption may benefit pigmented systems or UVA-avoiding formulations
TMMK absorbs at ~365 nm
UV Spectroscopy Photoinitiator Formulation

Melting Point: MEAB Offers Superior Room-Temperature Processability vs High-Melting Michler's Ketone

The melting point of 4,4'-Bis(N-ethyl-N-methylamino)benzophenone is reported as 92–94 °C [1], whereas Michler's ketone (4,4'-bis(dimethylamino)benzophenone) melts between 172–176 °C . This 80 °C lower melting point significantly enhances the solubility and ease of incorporation of MEAB into liquid monomer formulations.

Melting Point
Reported
92–94 °C (MEAB)
Lower melting point facilitates incorporation into liquid monomers
TMMK melts at 172–176 °C
Processability Formulation Physical Properties

Hansen Solubility Parameters: MEAB Demonstrates Broad Compatibility with Common Coating Monomers

Based on Hansen Solubility Parameter (HSP) calculations, 4,4'-Bis(methylethylamino)benzophenone (MEAB) exhibits a short HSP distance to several common acrylate monomers, indicative of good compatibility. For instance, the HSP distance to 2-naphthyl acrylate is 0.8, suggesting high miscibility .

HSP Distance
Data to verify
0.8 (to 2-naphthyl acrylate)
Predicted monomer compatibility; data to verify
Hansen Solubility Parameter model, no experimental validation
Compatibility HSP Formulation

Procurement Scenarios Where 4,4'-Bis(N-ethyl-N-methylamino)benzophenone Outperforms Alternatives


High-Performance UV-Curable Coatings for Fast-Paced Industrial Finishing

When line speed and cure completeness are critical, MEAB provides the same cure efficiency (10 UV passes) as the industry benchmark Michler's ketone, but without the associated carcinogenic risk [1]. This makes it the preferred choice for high-volume coating operations where worker safety and regulatory compliance are paramount.

Pigmented UV-Curable Inks and Coatings Requiring Matched Absorption

The blue-shifted UV absorption of MEAB (λmax ≈308 nm) compared to Michler's ketone (λmax ≈365 nm) allows formulators to optimize cure performance in pigmented systems where pigment UV screening at longer wavelengths is problematic [1][2]. This improves through-cure in opaque or thick films.

Dental Resin Composites and Low-Migration Medical Adhesives

The Ames-negative genotoxicity profile of MEAB [1] supports its use in applications with stringent biocompatibility requirements, such as dental restorative materials and medical device adhesives, where residual photoinitiator leaching is a concern.

Adhesives and Printing Inks for Consumer Packaging

For packaging applications where extractable and leachable content is regulated (e.g., food contact), MEAB's favorable safety profile compared to carcinogenic benzophenone derivatives enables formulators to meet low-migration standards while maintaining fast UV curing [1].

Application
Selection Property
Validation Focus
Fast industrial UV-curable coatings
Comparable cure efficiency with reduced genotoxic risk
Cure throughput and safety review
Pigmented UV-curable inks and coatings
Blue-shifted UV absorption profile
Through-cure in opaque or pigmented films
Dental restorative materials and medical adhesives
Reported non-mutagenic (Ames-negative) profile
Biocompatibility and leachable assessment
Packaging adhesives and printing inks
Low genotoxic risk profile
Extractable and migration testing
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